Beclabuvir hydrochloride is an antiviral compound primarily studied for its efficacy in treating hepatitis C virus infections. It is classified as a non-nucleoside polymerase inhibitor, specifically targeting the nonstructural protein 5B of the hepatitis C virus. As a small molecule, it has been investigated in various clinical trials and is recognized for its potential to enhance treatment regimens when combined with other antiviral agents.
Beclabuvir hydrochloride, also known by its research designation BMS-791325, belongs to the class of investigational drugs. It was developed by Bristol-Myers Squibb and has been the subject of multiple clinical studies aimed at evaluating its safety and effectiveness in treating chronic hepatitis C infections. The drug's mechanism involves inhibiting viral replication by interfering with the RNA-dependent RNA polymerase activity of the hepatitis C virus .
The synthesis of beclabuvir hydrochloride has been described in literature as a convergent chemical process. This method involves several key steps:
Technical details regarding these methods highlight the importance of controlling stereochemistry and ensuring high yields during the synthesis process.
The molecular formula of beclabuvir hydrochloride is , with a molar mass of approximately 659.85 g/mol. The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity:
Beclabuvir hydrochloride participates in several chemical reactions typical of antiviral agents:
These reactions underscore the importance of studying both the active mechanisms and potential degradation pathways to ensure effective therapeutic use.
Beclabuvir hydrochloride functions primarily as an allosteric inhibitor of the hepatitis C virus nonstructural protein 5B. By binding to this target:
This mechanism highlights its role in modern antiviral therapy strategies.
Beclabuvir hydrochloride exhibits several notable physical and chemical properties:
These properties are vital for formulation development and ensuring consistent therapeutic outcomes.
Beclabuvir hydrochloride is primarily applied in scientific research related to hepatitis C treatment:
The ongoing research into beclabuvir's applications reflects its potential impact on public health regarding viral hepatitis management.
Beclabuvir hydrochloride (C₃₆H₄₆ClN₅O₅S; MW: 696.30 g/mol) is the salt form of the free base beclabuvir (BMS-791325). Its IUPAC name is:(1aR,12bS)-8-Cyclohexyl-N-(dimethylsulfamoyl)-11-methoxy-1a-{[(1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl]carbonyl}-1,1a,2,12b-tetrahydrocyclopropa[d]indolo[2,1-a][2]benzazepine-5-carboxamide hydrochloride [1] [9].
The molecule contains four chiral centers (at positions 1aR, 12bS, 1R, and 5S) and features:
Table 1: Nomenclature of Beclabuvir Hydrochloride
Designation Type | Name | |
---|---|---|
Systematic Name | (4bS,5aR)-12-Cyclohexyl-N-(dimethylsulfamoyl)-4b,5,5a,6-tetrahydro-3-methoxy-5a-[(3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl)carbonyl]cyclopropa[d]indolo[2,1-a][2]benzazepine-9-carboxamide monohydrochloride | |
CAS Registry | 958002-36-3 | |
USAN | Beclabuvir hydrochloride | |
Synonyms | BMS-791325 hydrochloride; BMS-791325-08 | |
JAN | Beclabuvir hydrochloride | [6] [9] |
Beclabuvir emerged from systematic optimization of indole-based NS5B inhibitors discovered at Bristol-Myers Squibb. Initial high-throughput screening identified lead compounds with poor physicochemical properties. Researchers implemented a conformational constraint strategy by incorporating cyclopropyl bridges between the indole and benzazepine rings, yielding the indolobenzazepine core. This critically improved potency and metabolic stability [8].
Key medicinal chemistry breakthroughs included:
Table 2: Evolution of Beclabuvir from Early Leads
Compound | Key Structural Feature | NS5B IC₅₀ (nM) | Replicon EC₅₀ (nM) | |
---|---|---|---|---|
Initial indole lead | Unbridged acrylate | >1000 | 400 | |
Cyclopropyl analog (unoptimized) | Planar tetracyclic core | 28 | 600 | |
Beclabuvir (BMS-791325) | Stereospecific cyclopropyl + constrained piperazine | 6 | 9 | [8] |
The drug addressed an urgent need for interferon-free regimens when pegylated interferon-α (Peg-IFN) and ribavirin (RBV) therapies yielded only 40-50% sustained virologic response (SVR) rates in genotype 1 patients, with severe side effects causing high discontinuation rates [8]. Beclabuvir entered phase I trials in 2010, with phase III data published by 2015.
Beclabuvir hydrochloride is a non-nucleoside inhibitor (NNI) targeting the thumb domain I of HCV NS5B RNA-dependent RNA polymerase. It induces conformational changes that disrupt RNA synthesis initiation. Its activity profile includes:
Table 3: Mechanism of Action in Combination Therapy
Target Protein | Drug Class | Representative Agent | Beclabuvir's Synergistic Role | |
---|---|---|---|---|
NS5B polymerase | Non-nucleoside inhibitor | Beclabuvir | Blocks RNA elongation | |
NS5A | Replication complex inhibitor | Daclatasvir | Disrupts viral replication complex assembly | |
NS3/4A | Protease inhibitor | Asunaprevir | Inhibits viral polyprotein processing | [3] [10] |
The fixed-dose combination DCV-ASV-BCV (daclatasvir 30mg + asunaprevir 200mg + beclabuvir 75mg; Ximency®) demonstrated exceptional clinical efficacy:
Phase III trials (UNITY-1, UNITY-2) confirmed high efficacy across subpopulations:
The triple-DAA regimen overcame limitations of earlier therapies by:
Table 4: Key Clinical Trial Outcomes for Beclabuvir-Based Regimens
Trial (Phase) | Population | Regimen | SVR12 Rate | |
---|---|---|---|---|
UNITY-1 (III) | GT1 treatment-naïve non-cirrhotic | DCV-ASV-BCV | 91.3% (379/415) | |
UNITY-2 (III) | GT1 with compensated cirrhosis | DCV-ASV-BCV | 90.1% (92/102) | |
Japanese cohort (III) | GT1 | DCV-ASV-BCV | 96% (208/217) | |
GT4 exploratory (II) | Treatment-naïve | DCV-ASV-BCV | 100% (11/11) | [2] [4] |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: